1-Methylcyclohexyl 3-oxobutanoate
Description
1-Methylcyclohexyl 3-oxobutanoate is a β-keto ester featuring a cyclohexyl ring substituted with a methyl group at the 1-position, esterified with 3-oxobutanoic acid. This compound belongs to a class of 3-oxobutanoate esters, which are widely utilized in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and polymer precursors. Structurally, the methylcyclohexyl group introduces steric bulk and hydrophobicity, which can influence reactivity, stability, and physical properties compared to simpler esters like ethyl or methyl 3-oxobutanoate .
Synthesis of such esters typically involves transesterification, Grignard reactions, or acid-catalyzed condensation. For example, cyclohexyl derivatives are often synthesized under solvent-free conditions with high yields (89–93%) using silica-based catalysts, as demonstrated for related compounds like (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 3-oxobutanoate . Characterization methods include NMR, IR, and mass spectrometry, with melting points and boiling points determined via standardized techniques .
Properties
CAS No. |
91328-33-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1-methylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-10(13)14-11(2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI Key |
YRRQVLRUSCIMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1(CCCCC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Boiling Points: Bulkier esters (e.g., 1-methylcyclohexyl, isopropyl-methylcyclohexyl) exhibit higher molecular weights and boiling points due to increased van der Waals interactions. For instance, tert-butyl 3-oxobutanoate (MW 158.20) boils at 196–198°C, while cyclohexyl derivatives exceed 285°C .
- Physical State : Simpler esters (ethyl, tert-butyl) are low-viscosity liquids, whereas cyclohexyl derivatives are viscous oils or semi-solids, reflecting enhanced steric hindrance .
- Synthesis Yields : High yields (89–93%) are achievable for sterically hindered esters under optimized solvent-free conditions, suggesting robust synthetic routes for cyclohexyl variants .
Reactivity and Stability
Hydrolysis and Thermal Stability
β-Keto esters are prone to hydrolysis under acidic or basic conditions. The 1-methylcyclohexyl group’s hydrophobicity likely reduces water solubility, delaying hydrolysis compared to ethyl 3-oxobutanoate (water solubility: ~2.5 g/L) . Thermal stability is also enhanced in bulkier esters; for example, cyclohexyl derivatives remain stable at temperatures exceeding 200°C, whereas tert-butyl esters decompose near 200°C .
Spectroscopic Characterization
- NMR: Cyclohexyl protons in this compound resonate at δ 1.0–2.5 ppm (methyl and cyclohexyl CH₂ groups), while the β-keto carbonyl appears at δ 2.8–3.2 ppm .
- IR: Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (β-keto C=O) is consistent across all 3-oxobutanoates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-methylcyclohexyl 3-oxobutanoate?
- Methodology : The compound can be synthesized via esterification of 3-oxobutanoic acid with 1-methylcyclohexanol under acid catalysis. Key steps include:
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or tosylates for ester bond formation, as seen in analogous syntheses of ethyl 3-oxobutanoate derivatives .
- Optimization of solvent polarity (e.g., ethyl acetate or dichloromethane) and temperature (50–80°C) to enhance yield. Yields for similar compounds range from 70% to 85% .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H-NMR : Key signals include the methyl group on the cyclohexyl ring (δ 1.2–1.4 ppm) and the β-keto ester protons (δ 2.3–2.6 ppm for CH2 and δ 3.6–3.8 ppm for the ester methyl group) .
- 13C-NMR : The carbonyl carbons (C=O) of the β-keto ester appear at δ 170–210 ppm .
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups .
Advanced Research Questions
Q. How does this compound perform in asymmetric catalytic reactions?
- Mechanistic Insight : Ru(II)-binap complexes catalyze asymmetric hydrogenation of β-keto esters like methyl 3-oxobutanoate, achieving enantiomeric excess (ee) >90%. The bulky cyclohexyl group in 1-methylcyclohexyl derivatives may sterically influence substrate binding and selectivity .
- Experimental Design : Compare catalytic efficiency (turnover frequency, TOF) and enantioselectivity under varying pressures (1–10 bar H2) and solvents (methanol vs. THF) .
Q. How can researchers resolve contradictions in spectral data for β-keto esters?
- Case Study : Conflicting 1H-NMR signals in ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (δ 2.29 ppm for methyl vs. δ 2.56–2.31 ppm for cyclobutane protons) were resolved via 2D NMR (COSY, HSQC) to confirm spatial coupling .
- Recommendations : Use deuterated solvents (DMSO-d6 or CDCl3) and temperature-controlled NMR to minimize signal splitting artifacts .
Q. What structure-activity relationships (SARs) differentiate this compound from analogs?
- Comparative Analysis :
- Advanced SAR : The cyclohexyl group in 1-methylcyclohexyl derivatives may improve lipid membrane permeability, as predicted by LogP values (estimated ~2.5) .
Q. What are the stability profiles of this compound under varying conditions?
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data for ethyl analogs). Store at 2–8°C in inert atmospheres .
- pH Sensitivity : Hydrolysis of the β-keto ester is accelerated under alkaline conditions (pH >9). Use buffered solutions (pH 4–7) for biological assays .
Q. Can biocatalytic methods replace traditional synthesis for this compound?
- Enzyme Engineering : Cyclohexanone monooxygenase (CHMO) variants have been engineered to oxidize cyclic ketones to esters. Directed evolution could tailor CHMO for 1-methylcyclohexyl substrate specificity .
- Process Optimization : Test immobilized enzymes in flow reactors to improve yield and reduce waste .
Q. What computational tools predict the pharmacokinetics of this compound?
- In Silico Models :
- ADMET Prediction : Use SwissADME to estimate bioavailability (%F = 65–75%) and blood-brain barrier penetration (low) .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
